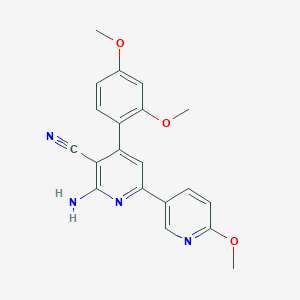![molecular formula C19H20N2O3 B5347197 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5347197.png)
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPBA is a derivative of benzoic acid and belongs to the class of pyrrolidine-carboxylic acid compounds.
Mécanisme D'action
The exact mechanism of action of 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA receptors, leading to the inhibition of neuronal activity. This compound may also modulate other neurotransmitter systems, such as the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, decreasing seizure activity, and improving cognitive function. This compound has also been shown to affect the levels of various neurotransmitters, such as GABA, serotonin, and dopamine, in the brain. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its complex synthesis method, which may limit its availability for research purposes, and its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid. One area of interest is the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neurotransmitter systems, which may provide insights into the development of new treatments for neurological disorders. Additionally, further studies are needed to investigate the potential anticancer properties of this compound and its derivatives.
Méthodes De Synthèse
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid can be synthesized through a multistep process involving the reaction of 3-pyridinepropanoyl chloride with pyrrolidine, followed by the reaction of the resulting compound with benzoic acid. The final product is obtained through purification and recrystallization processes. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. This compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(8-7-14-4-3-10-20-12-14)21-11-9-15(13-21)16-5-1-2-6-17(16)19(23)24/h1-6,10,12,15H,7-9,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXKPRHEHSHQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5347116.png)
![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)

![1-{6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5347136.png)

![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B5347157.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)


![methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5347202.png)